molecular formula C22H28N2O4 B2491433 2,3-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 954246-23-2

2,3-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide

Cat. No. B2491433
CAS RN: 954246-23-2
M. Wt: 384.476
InChI Key: PEAVMGVLKYBTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related compounds involves intricate steps that yield products through reactions like the Staudinger reaction, Pummerer-type cyclization, or modifications of existing pharmaceutical compounds. For instance, N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide was synthesized using sodium dithionite as a reductive cyclizing agent, showcasing a method that might be analogous to synthesizing the target compound (Bhaskar et al., 2019).

Molecular Structure Analysis

X-ray crystallography and DFT calculations are key tools in understanding the molecular structure of benzamide derivatives. For example, endo- and exo-2,3-dimethoxy-N-[8(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-y1]benzamide hydrochloride were analyzed through single-crystal X-ray diffraction techniques to elucidate their molecular structures (Collin et al., 1986).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can vary widely, depending on the substituents and reaction conditions. The synthesis and characterization of molecules like 2,5-(dimethoxy)-2-[[(4-(dodecyloxy)phenyl)imino]methyl]benzene highlight the potential chemical reactions and the influence of substituents on the chemical properties of these compounds (Gülbaş et al., 2020).

Physical Properties Analysis

The physical properties, including phase transitions, crystallinity, and thermal behavior, can be profoundly affected by molecular structure. Analyzing these properties provides insight into the stability and application potential of the compound. The study on antipyrine-like derivatives offers a detailed examination of the physical properties through X-ray structure characterization and Hirshfeld surface analysis, which could be analogous to the physical property analysis of the target compound (Saeed et al., 2020).

Chemical Properties Analysis

Chemical properties encompass reactivity, stability under various conditions, and interaction with different chemical agents. The benzamide derivatives' synthesis and evaluation against dopamine D2 receptors illustrate an aspect of chemical properties related to biological activity, which could be relevant for understanding similar properties in the target compound (Bishop et al., 1991).

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These can include studies of acute toxicity, chronic toxicity, carcinogenicity, and mutagenicity .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include research into its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

2,3-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-26-19-11-6-10-18(21(19)27-2)22(25)23-12-7-13-24-14-15-28-20(16-24)17-8-4-3-5-9-17/h3-6,8-11,20H,7,12-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAVMGVLKYBTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.